molecular formula C7H12O2 B1265518 Allyl butyrate CAS No. 2051-78-7

Allyl butyrate

Cat. No. B1265518
CAS RN: 2051-78-7
M. Wt: 128.17 g/mol
InChI Key: RMZIOVJHUJAAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to allyl butyrate, such as those involving palladium-catalyzed reactions, is a significant area of study. For instance, Zhang et al. (2019) reported an efficient synthesis of nitrogen-containing heterocycles via a Pd-catalyzed tandem allylic alkylation and dearomatization reactions, which could be related to the synthesis pathways of allyl butyrate derivatives (Zhang et al., 2019). Scarborough and Stahl (2006) also described a palladium(II)-catalyzed aerobic oxidative carboamination that could potentially be adapted for the synthesis of allyl butyrate or its analogs (Scarborough & Stahl, 2006).

Molecular Structure Analysis

The molecular structure of allyl butyrate and related compounds has been explored through various studies. Mohandas et al. (2019) investigated the crystal structure and molecular conformation of an allyl compound, providing insights into the spatial arrangement and interactions that could be relevant for understanding the structure of allyl butyrate (Mohandas et al., 2019).

Chemical Reactions and Properties

Research has also focused on the chemical reactions involving allyl groups, which are key components of allyl butyrate. Studies such as those by Bartlett et al. (2013) on Pd-catalyzed allylic alkylation cascades offer valuable knowledge on the reactivity and potential transformations of allyl butyrate (Bartlett et al., 2013).

Physical Properties Analysis

The physical properties of allyl butyrate, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on allyl butyrate were not identified, research on similar compounds provides a foundation for understanding its behavior. For example, Cao et al. (2011) studied the synthesis and characterization of cellulose acetate butyrate, offering insights into properties that could be analogous to those of allyl butyrate (Cao et al., 2011).

Chemical Properties Analysis

The chemical properties of allyl butyrate, such as reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are critical for its applications. Research in this area can be exemplified by Yu et al. (2017), who explored allylic oxidation reactions, providing a basis for understanding the chemical behavior of allyl butyrate (Yu et al., 2017).

Scientific Research Applications

1. Cancer Research

Allyl butyrate has been studied for its potential role in cancer research. One study found that Allyl isothiocyanate, a constituent related to Allyl butyrate, exhibited selective toxicity towards transformed cells in human colorectal tumor lines, suggesting a potential protective effect against the development of colorectal cancer (Musk & Johnson, 1993). Another research indicated selective toxicity of dietary compounds, including Allyl isothiocyanate, towards transformed phenotype of human colorectal cell line HT29, implying a role in tumor inhibition (Musk et al., 1995).

2. Gastrointestinal Health

Butyrate, including its derivatives like Allyl butyrate, is significant for gastrointestinal health. It serves as an energy source for intestinal cells and is involved in maintaining colonic homeostasis (Hamer et al., 2007). Additionally, butyrate enemas have shown to reduce mucosal sensitivity to colon cancer development in rats with experimental colitis (D’Argenio et al., 1996). Butyrate also modulates oxidative stress in the colonic mucosa, indicating a role in reducing inflammation and enhancing mucosal immunity (Hamer et al., 2009).

3. Metabolic and Cardiovascular Health

Butyrate and its derivatives have implications in metabolic and cardiovascular health. A study highlighted the potential of butyrate in intestinal and extraintestinal diseases, including its effects on hemoglobinopathies, genetic metabolic diseases, hypercholesterolemia, insulin resistance, and ischemic stroke (Canani et al., 2011).

4. Animal Nutrition and Health

Butyrate, including Allyl butyrate, has been researched for its applications in animal nutrition and health. It is used to enhance gut health and growth performance in animals, acting as an alternative to in-feed antibiotics (Bedford & Gong, 2017).

5. Polymer Chemistry

Allyl butyrate has been studied in polymer chemistry, particularly in the synthesis of allylic polymers. Its radical polymerization and the effects of different acyloxy groups, including allyl butyrate, have been investigated (Shigetomi et al., 1992).

6. Chemical Synthesis

Research has been conducted on the homogeneous synthesis and characterization of cellulose acetate butyrate (CAB) using Allyl butyrate in ionic liquid, providing insights into industrial applications and production processes (Cao et al., 2011).

Safety And Hazards

Allyl butyrate is classified as a flammable liquid and vapor. It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

prop-2-enyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZIOVJHUJAAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047666
Record name Allyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a peach/apricot odour
Record name Allyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Allyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

142.00 to 143.00 °C. @ 760.00 mm Hg
Record name Allyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and soluble in ethanol and oils
Record name Allyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.902
Record name Allyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/332/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl butyrate

CAS RN

2051-78-7
Record name Allyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl butyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3T4NN0KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-80 °C
Record name Allyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl butyrate
Reactant of Route 2
Reactant of Route 2
Allyl butyrate
Reactant of Route 3
Reactant of Route 3
Allyl butyrate
Reactant of Route 4
Reactant of Route 4
Allyl butyrate
Reactant of Route 5
Reactant of Route 5
Allyl butyrate
Reactant of Route 6
Reactant of Route 6
Allyl butyrate

Citations

For This Compound
194
Citations
GS Clark - Perfumer & flavorist, 1991 - img.perfumerflavorist.com
By George S. Clark Commodity Services International Inc., Easton, Maryland n lithylbutyrale is one ofa group of’arcnna chemicals, which is often slighted or even held in the minds of …
Number of citations: 1 img.perfumerflavorist.com
MA Lea, M Rasheed, VM Randolph, F Khan… - Nutrition and …, 2002 - Taylor & Francis
… -allylmercaptocysteine and in the millimolar range with allyl butyrate, allyl phenyl sulfone, and S… Histone deacetylase activity was inhibited by allyl butyrate, but there was little or no effect …
Number of citations: 112 www.tandfonline.com
Y Shigetomi, T Kojima, N Ono - Journal of Polymer Science Part …, 1990 - Wiley Online Library
… Whereas, in the copolymerization of allyl butyrate with vinyl acetate, the composition of copolymers is in accord with the feed ratio as a whole. In the copolymerization of allyl …
Number of citations: 24 onlinelibrary.wiley.com
C Rivela, MB Blanco, MA Teruel - Chemical Physics Letters, 2016 - Elsevier
… Rate coefficients of the reactions of OH and Cl radicals with vinyl and allyl butyrate were … the reactions of vinyl and allyl butyrate, respectively and general mechanism is proposed. …
Number of citations: 8 www.sciencedirect.com
N Jalagonia, T Tatrishvili, E Markarashvili… - Korean Chemical …, 2016 - koreascience.kr
… H with allyl butyrate in the presence of Karstedt’s catalyst … High vacuum was applied to the flask for half an hour before the addition of allyl butyrate (4.4764 g, 0.03493 mol). The mixture …
Number of citations: 1 koreascience.kr
Y Shigetomi, N Ono, H Kato, M Oki - Polymer journal, 1992 - nature.com
The radical polymerization of allyl alkanoates was studied in the temperature range between+ 60 C and+ 80 C. The following activation energies were obtained by the Arrhenius plots: …
Number of citations: 3 www.nature.com
WI Jones, LA Roback, JM Taylor - Journal of the Association of …, 1971 - academic.oup.com
… Furfural, allyl butyrate, and allyl caproate recoveries were much higher on the closed con… % initial concentration) lost 30%, and allyl butyrate and allyl caproate (1% initial concentrations) …
Number of citations: 2 academic.oup.com
B Marciniec, E Walczuk… - … Chemistry Set: From …, 2005 - Wiley Online Library
… carboxylic acids, ie allyl acetate and allyl butyrate, to yield the usual hydrosilylation products … We studied the catalytic activity of I in the hydrosilylation of allyl acetate and allyl butyrate to …
Number of citations: 3 onlinelibrary.wiley.com
O Mukbaniani, K Koynov, J Aneli… - Macromolecular …, 2013 - Wiley Online Library
… The hydrosilylation reactions of α,ω–bis(trimethylsiloxy)methylhydrosiloxane with allyl butyrate and vinyltriethoxysilane catalyzed by Karstedt's (Pt 2 [(VinSiMe 2 ) 2 O] 3 ) catalyst, …
Number of citations: 5 onlinelibrary.wiley.com
RC French, SE Nester, JR Stavely - Journal of agricultural and …, 1993 - ACS Publications
… Several esters, including furfuryl propionate (20%), propyl butyrate (18%), methyl butyrate (16%), methyl isobutyrate (15%), and allyl butyrate (13%), stimulated germination more than …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.